molecular formula C12H15N3O4S B2837032 2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 1234927-10-6

2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2837032
CAS No.: 1234927-10-6
M. Wt: 297.33
InChI Key: YSDWBIMKCOKTGA-UHFFFAOYSA-N
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Description

2-Ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a chemical compound characterized by its unique molecular structure, which includes an ethoxy group, a methylated oxadiazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method includes the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions. The resulting oxadiazole intermediate is then reacted with ethoxybenzenesulfonamide under suitable conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical assays. Its interaction with specific enzymes or receptors can provide insights into biological processes and pathways.

Medicine: In the medical field, this compound may have potential as a therapeutic agent. Its ability to modulate biological targets could make it useful in the development of new drugs for treating various diseases.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its unique properties may offer advantages in specific applications, such as enhancing the stability or efficacy of other compounds.

Mechanism of Action

The mechanism by which 2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways would depend on the context in which the compound is used. For example, in a biological assay, it might bind to a particular enzyme or receptor, altering its activity and leading to downstream effects.

Comparison with Similar Compounds

  • 2-ethoxy-N-((2-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

  • 2-ethoxy-N-((4-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

  • 2-ethoxy-N-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Uniqueness: Compared to similar compounds, 2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide stands out due to its specific substitution pattern on the oxadiazole ring, which can influence its reactivity and biological activity. This unique structure may offer advantages in certain applications, such as improved binding affinity or selectivity.

Properties

IUPAC Name

2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-3-18-10-6-4-5-7-11(10)20(16,17)13-8-12-14-9(2)15-19-12/h4-7,13H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDWBIMKCOKTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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